Methyl 3-(tert-butylcarbamoyl)benzoate
Overview
Description
Methyl 3-(tert-butylcarbamoyl)benzoate is an organic compound with the molecular formula C13H17NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the amide group is substituted with a tert-butyl group. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(tert-butylcarbamoyl)benzoate typically involves the esterification of 3-(tert-butylcarbamoyl)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The industrial process would also incorporate purification steps such as distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butylcarbamoyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 3-(tert-butylcarbamoyl)benzoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-(tert-butylcarbamoyl)benzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(tert-butylcarbamoyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Material Science: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 3-(tert-butylcarbamoyl)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism would depend on the specific drug it is incorporated into and its molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(carbamoyl)benzoate: Similar structure but lacks the tert-butyl group.
Methyl 4-(tert-butylcarbamoyl)benzoate: Similar structure but with the carbamoyl group at the para position.
Ethyl 3-(tert-butylcarbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester
Uniqueness
Methyl 3-(tert-butylcarbamoyl)benzoate is unique due to the presence of the tert-butyl group, which can influence its reactivity and physical properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 3-(tert-butylcarbamoyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)14-11(15)9-6-5-7-10(8-9)12(16)17-4/h5-8H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZZDZFSFUGLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213557 | |
Record name | Methyl 3-[[(1,1-dimethylethyl)amino]carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67852-99-7 | |
Record name | Methyl 3-[[(1,1-dimethylethyl)amino]carbonyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67852-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[(1,1-dimethylethyl)amino]carbonyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401213557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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